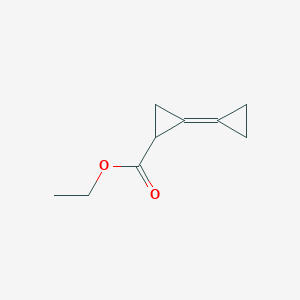
Methyl L-alaninate
Übersicht
Beschreibung
“Methyl L-alaninate” is also known as “L-Alanine, methyl ester”. It has a molecular formula of CHNO and an average mass of 103.120 Da . It is commonly used in biochemical reagents and as a pharmaceutical intermediate .
Synthesis Analysis
“L-Alanine methyl ester hydrochloride”, also known as “L-Ala-OMe·HCl”, is a versatile reagent used commonly in solution phase peptide synthesis. It is often used to synthesize dipeptides . A detailed procedure for the synthesis of “Methyl (1H-imidazole-1-carbonyl)-L-alaninate” can be found in the Organic Syntheses Procedure .
Molecular Structure Analysis
The molecular structure of “Methyl L-alaninate” consists of one defined stereocentre . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .
Physical And Chemical Properties Analysis
“Methyl L-alaninate” has a density of 1.0±0.1 g/cm³, a boiling point of 101.5±13.0 °C at 760 mmHg, and a vapour pressure of 35.0±0.2 mmHg at 25°C . It also has an enthalpy of vaporization of 34.1±3.0 kJ/mol, a flash point of -22.3±17.4 °C, and an index of refraction of 1.420 .
Wissenschaftliche Forschungsanwendungen
Synthesis of Low-Molecular-Weight Hydrogels
Methyl L-alaninate: is utilized in the synthesis of low-molecular-weight hydrogels (LMWHs). These hydrogels are formed through self-assembly of small molecules, resulting in entangled aggregates via noncovalent interactions like hydrogen bonding and π-π stacking . LMWHs are particularly valued in medical applications for their high water retention, mimicking biological tissues despite their poor mechanical properties .
Drug Delivery Systems
Due to its structural properties, Methyl L-alaninate can be incorporated into drug delivery systems. Its ability to form hydrogels makes it an excellent candidate for creating matrices that can encapsulate drugs, allowing for controlled release and targeted delivery .
Tissue Engineering and Cell Culture
In tissue engineering, Methyl L-alaninate contributes to the development of scaffolds that support cell growth and tissue formation. The hydrogels formed from this compound provide a three-dimensional structure that facilitates cell adhesion and proliferation .
Wound Healing Applications
The hydrogel form of Methyl L-alaninate can be applied in wound healing. Its hydrophilic nature and biocompatibility make it suitable for absorbing wound exudate, thereby promoting a moist environment that can accelerate the healing process .
Biofabrication
Methyl L-alaninate: -based hydrogels can be used in biofabrication processes. These hydrogels can be patterned and structured to create biomimetic tissues, which are essential in the study of complex biological structures and systems .
Enzyme-responsive Materials
Smart hydrogels derived from Methyl L-alaninate can be engineered to respond to specific enzymes. This property is particularly useful in creating materials that change their behavior in the presence of certain biological molecules, opening up possibilities for biosensors and diagnostic tools .
Thermodynamic Property Research
Methyl L-alaninate: is studied for its thermodynamic properties, which are critical in understanding its behavior under various conditions. This research has implications for its use in different temperature-sensitive applications .
Chiral Synthesis Applications
As a chiral compound, (S)-methyl 2-aminopropanoate is significant in the synthesis of optically active pharmaceuticals. Its stereochemistry is leveraged to produce enantiomerically pure drugs, which can have different biological activities compared to their racemic mixtures .
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl (2S)-2-aminopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-3(5)4(6)7-2/h3H,5H2,1-2H3/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKPPFQULDPWHX-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40905646 | |
| Record name | Methyl alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl L-alaninate | |
CAS RN |
10065-72-2 | |
| Record name | L-Alanine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10065-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alanine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010065722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl L-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.170 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Methyl L-alaninate in peptide chemistry, specifically regarding amino protecting groups?
A1: While Methyl L-alaninate is commonly used as a reagent in peptide synthesis, the provided research highlights an unexpected reaction. Instead of forming the anticipated peptide, reacting Methyl L-alaninate with p-tosylisocyanate yielded alanyl tosylhydantoin. [] This finding suggests that p-tosylisocyanate could act as a protecting group for amino acids by forming p-tosyl-aminocarbonyl derivatives. []
Q2: How does the structure of a compound similar to Methyl L-alaninate influence its activity against viruses like HIV?
A2: Research indicates that incorporating a Methyl L-alaninate moiety into phosphonoamidate nucleotide analogs can result in potent anti-HIV activity. [] Interestingly, substituting the Methyl L-alaninate with Methyl D-alaninate in these analogs led to reduced cellular toxicity while maintaining antiviral potency. [] This suggests that the stereochemistry at the alaninate moiety plays a crucial role in determining both the activity and toxicity of these antiviral compounds.
Q3: Are there analytical techniques available to differentiate between structural isomers of compounds like those derived from Methyl L-alaninate?
A3: Yes, the research highlights the use of various analytical techniques to characterize and differentiate between isomers, particularly diastereomers, of compounds related to Methyl L-alaninate. These techniques include:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Both ¹H and ¹³C NMR are used to analyze the structural differences between isomers and confirm their stereochemistry. []
- Nuclear Overhauser Effect (NOE) spectroscopy: This technique helps determine the spatial proximity of atoms within a molecule, aiding in the assignment of stereochemistry. []
- X-ray crystallography: This technique provides a definitive three-dimensional structure of a molecule, allowing for unambiguous confirmation of stereochemistry. []
- Optical rotation: This method differentiates between enantiomers based on their ability to rotate plane-polarized light. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




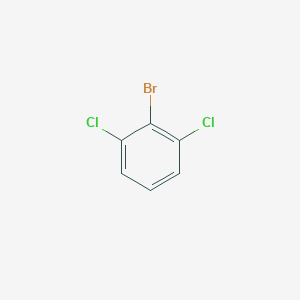
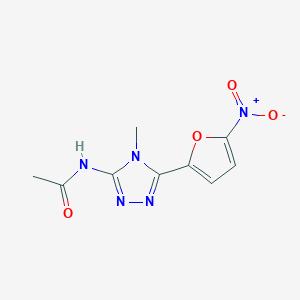

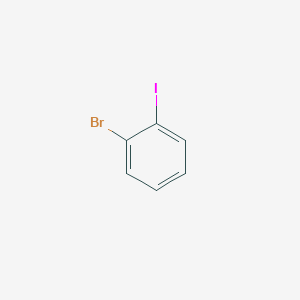



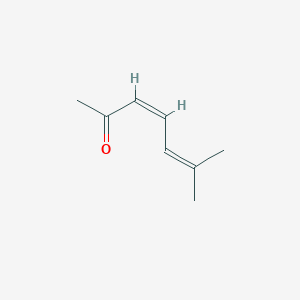
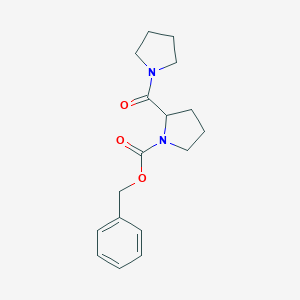
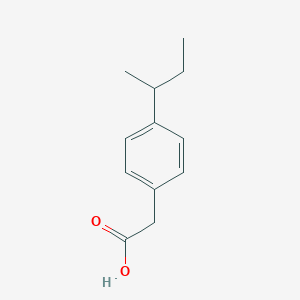
![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B155797.png)

